5-Lipoxygenase (5-LOX) Inhibitory Activity: Minimal Target Engagement vs. Potent In-Class Inhibitors
The compound exhibits negligible inhibition of human recombinant 5-LOX (IC50 > 10,000 nM) and soluble epoxide hydrolase (sEH, IC50 > 10,000 nM) [1]. In contrast, many clinically evaluated 5-LOX inhibitors (e.g., zileuton, IC50 ~ 0.5–1 µM) and research-grade piperidine-containing 5-LOX inhibitors achieve IC50 values in the nanomolar to low micromolar range. This >10-fold difference in potency indicates that 2-(4-Methoxypiperidin-1-yl)cyclobutan-1-ol does not meaningfully engage these enzymes, making it a suitable negative control or a scaffold with inherently low off-target liability for programs where 5-LOX/sEH inhibition is undesirable.
| Evidence Dimension | 5-LOX inhibitory potency (IC50) |
|---|---|
| Target Compound Data | > 10,000 nM (human recombinant 5-LOX) |
| Comparator Or Baseline | Typical small-molecule 5-LOX inhibitors (e.g., zileuton) IC50 ~ 500–1,000 nM; some research piperidine 5-LOX inhibitors IC50 < 100 nM |
| Quantified Difference | > 10-fold weaker than common 5-LOX inhibitors |
| Conditions | Inhibition of human recombinant 5-LOX expressed in E. coli BL21(DE3), assessed by reduction in all-trans LTB4 and 5-HETE formation [1] |
Why This Matters
For researchers building selectivity panels or seeking a cyclobutanol scaffold devoid of 5-LOX activity, this compound offers a quantitatively defined negative profile, reducing the risk of confounding biological results.
- [1] BindingDB. BDBM50591538 (CHEMBL5205807) – IC50 > 10,000 nM against human 5-LOX and sEH. View Source
